molecular formula C13H18N2O3 B14842345 2-Tert-butoxy-4-cyclopropoxynicotinamide

2-Tert-butoxy-4-cyclopropoxynicotinamide

Cat. No.: B14842345
M. Wt: 250.29 g/mol
InChI Key: GOCLCKASBHNFMZ-UHFFFAOYSA-N
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Description

2-Tert-butoxy-4-cyclopropoxynicotinamide is an organic compound that belongs to the class of nicotinamides It is characterized by the presence of a tert-butoxy group and a cyclopropoxy group attached to the nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-cyclopropoxynicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a series of reactions involving the cyclization of appropriate precursors.

    Introduction of the Tert-butoxy Group: The tert-butoxy group can be introduced using tert-butyl alcohol and an appropriate activating agent, such as di-tert-butyl dicarbonate.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced through a cyclopropanation reaction using a suitable cyclopropylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Catalysts and reaction conditions are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-cyclopropoxynicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-Tert-butoxy-4-cyclopropoxynicotinamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its effects on cellular processes.

    Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-cyclopropoxynicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butoxy-4-methoxynicotinamide: Similar structure with a methoxy group instead of a cyclopropoxy group.

    2-Tert-butoxy-4-ethoxynicotinamide: Similar structure with an ethoxy group instead of a cyclopropoxy group.

Uniqueness

2-Tert-butoxy-4-cyclopropoxynicotinamide is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

4-cyclopropyloxy-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide

InChI

InChI=1S/C13H18N2O3/c1-13(2,3)18-12-10(11(14)16)9(6-7-15-12)17-8-4-5-8/h6-8H,4-5H2,1-3H3,(H2,14,16)

InChI Key

GOCLCKASBHNFMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=NC=CC(=C1C(=O)N)OC2CC2

Origin of Product

United States

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